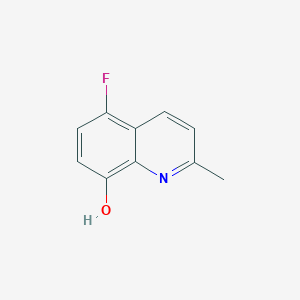

5-Fluoro-2-methylquinolin-8-ol

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The journey of the quinoline scaffold in scientific research began in 1834 when it was first isolated from coal tar. daneshyari.com Its structure was later elucidated, revealing a rigid heterocyclic core of benzene (B151609) ortho-fused with a pyridine (B92270) ring. daneshyari.com This discovery paved the way for extensive investigation into its derivatives. The quinoline moiety gained significant attention with the advent of synthetic antimalarial drugs, most notably with the synthesis of chloroquine (B1663885) in 1934. daneshyari.com The success of quinoline-based antimalarials solidified the scaffold's importance in medicinal chemistry. Over the decades, the quinoline class of antibacterials has also proven to be exceptionally successful from both a medical and commercial standpoint. scispace.com This historical success has established the quinoline scaffold as a "privileged structure" in drug design, consistently yielding compounds with significant biological activities. sigmaaldrich.com

Structural Classification and Research Emphasis on 8-Hydroxyquinoline (B1678124) Derivatives

Among the myriad of quinoline derivatives, 8-hydroxyquinolines (8-HQs), also known as oxines, represent a particularly important class. rsc.orgrsc.org These compounds are characterized by a hydroxyl group at the 8-position of the quinoline ring, which imparts them with potent metal-chelating properties. nih.gov This ability to bind to metal ions is central to many of their biological activities and applications. nih.gov

Research on 8-hydroxyquinoline derivatives is extensive, with a wide array of pharmacological applications being explored, including their use as:

Anticancer agents rsc.org

Antifungal agents rsc.org

Antibacterial agents scispace.com

Antiviral agents rsc.org

Neuroprotective agents nih.gov

Beyond their medicinal applications, 8-hydroxyquinoline derivatives are also utilized as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs). rsc.orgscispace.com The parent compound, 8-hydroxyquinoline, is weakly fluorescent on its own; however, upon chelation with metal ions, its fluorescence emission is greatly enhanced. rsc.orgscispace.com

Rationale for Dedicated Academic Inquiry into 5-Fluoro-2-methylquinolin-8-ol and its Analogs

The strategic placement of a fluorine atom onto a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position of the 8-hydroxyquinoline core in This compound (CAS 37026-20-3) presents a compelling case for dedicated research. smolecule.combldpharm.combldpharm.com

While extensive research exists for the broader class of 8-hydroxyquinolines, specific and in-depth studies focused solely on this compound are limited. The unique electronic properties conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group are expected to modulate the compound's chelating ability and, consequently, its biological activity. smolecule.com Comparative studies on analogous fluorinated quinolin-8-ols have demonstrated that the position of the fluorine atom significantly influences bioactivity. smolecule.com Therefore, a thorough investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.

Overview of Current Research Trajectories on Substituted Quinolinols

Current research on substituted quinolinols, including 8-hydroxyquinoline derivatives, is highly dynamic and multifaceted. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and efficient ways to synthesize substituted quinolinols. This includes the development of one-pot synthesis protocols and the use of novel catalysts. rsc.orgrsc.org

Exploration of Diverse Biological Activities: The therapeutic potential of substituted quinolinols is being investigated across a wide range of diseases. Recent studies have focused on their antifungal activity, with some derivatives showing potent and broad-spectrum effects. smolecule.com

Structure-Activity Relationship (SAR) Studies: A significant focus is placed on understanding how different substituents on the quinoline ring influence biological activity. These studies are crucial for the rational design of more potent and selective compounds. nih.gov

Applications in Materials Science: The unique photophysical properties of metal complexes of 8-hydroxyquinolines continue to be exploited in the development of advanced materials for OLEDs and fluorescent sensors. scispace.com

Detailed Research Findings

While specific research data for this compound is not extensively available in the public domain, the general properties and synthetic approaches for related compounds provide a foundational understanding.

Table 1: General Synthesis Methods for 8-Hydroxyquinoline Derivatives

| Synthesis Method | Description |

| Skraup Synthesis | A classic method involving the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid. |

| Friedländer Synthesis | Involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. |

| Gould-Jacobs Reaction | A multi-step synthesis starting from an aniline (B41778) and an alkoxymethylenemalonic ester. |

Table 2: Selected Biological Activities of 8-Hydroxyquinoline Derivatives

| Derivative Class | Biological Activity | Research Focus |

| Halogenated 8-HQs | Antifungal, Antibacterial, Anticancer | Investigating the effect of halogen type and position on potency and selectivity. |

| Alkyl-substituted 8-HQs | Enhanced Lipophilicity | Studying the impact of alkyl chains on cell permeability and biological activity. |

| Metal Complexes of 8-HQs | Anticancer, Neuroprotective | Exploring the role of metal chelation in the mechanism of action. |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

5-fluoro-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |

InChI Key |

YMDMCOFPYPOKJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)F)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Methylquinolin 8 Ol and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton environments.

¹H NMR and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The ¹H and ¹³C NMR spectra of 5-Fluoro-2-methylquinolin-8-ol are predicted based on the analysis of its structural analogs, primarily 8-Hydroxy-2-methylquinoline and other fluorinated quinolines. The introduction of a fluorine atom at the C-5 position and a methyl group at the C-2 position significantly influences the chemical shifts and coupling constants of the quinoline (B57606) core.

In the ¹H NMR spectrum, the methyl protons at the C-2 position are expected to appear as a singlet in the upfield region. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton typically presents as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to or in proximity to the electronegative fluorine, nitrogen, and oxygen atoms will be deshielded and resonate at a lower field. The C-5 carbon, being directly attached to the fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity (C-4, C-6, and C-10) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

For the closely related analog, 8-Hydroxy-2-methylquinoline, the spectral data provide a baseline for understanding the core quinoline structure. nih.govnist.gov The addition of a fluorine atom at C-5 in this compound would introduce C-F couplings and shift the signals of nearby nuclei, particularly H-4, H-6, C-4, C-5, and C-6.

Table 1: Experimental ¹H NMR and ¹³C NMR Data for Analogous Quinoline Compounds

| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| 8-Hydroxy-2-methylquinoline | ¹H NMR | 2.7 (s, 3H, CH₃), 7.0-7.5 (m, 4H, Ar-H), 8.0 (d, 1H, Ar-H) |

| ¹³C NMR | 24.9 (CH₃), 110.1, 117.4, 127.0, 128.6, 136.2, 138.8, 147.5, 153.6, 157.0 | |

| 8-Methylquinoline chemicalbook.comspectrabase.com | ¹H NMR | 2.83 (s, 3H, CH₃), 7.39 (dd, 1H), 7.43 (t, 1H), 7.56 (d, 1H), 7.65 (d, 1H), 8.12 (dd, 1H), 8.95 (dd, 1H) |

| ¹³C NMR | 18.0, 121.1, 125.8, 126.2, 128.9, 130.0, 136.2, 136.6, 147.2, 149.7 | |

| 8-Hydroxyquinoline (B1678124) chemicalbook.com | ¹H NMR | 7.19 (d, 1H), 7.33 (d, 1H), 7.43 (m, 2H), 8.15 (d, 1H), 8.78 (d, 1H) |

| ¹³C NMR | 110.5, 118.0, 121.7, 129.2, 136.4, 139.5, 148.5, 154.0 |

Note: Data for 8-Hydroxy-2-methylquinoline and 8-Hydroxyquinoline are representative and compiled from various sources. Specific shifts can vary with solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Positional Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. For instance, in this compound, key HMBC correlations would be expected between:

The methyl protons (at C-2) and the C-2 and C-3 carbons.

The H-4 proton and carbons C-2, C-5, and the C-4a bridgehead carbon.

The H-6 proton and carbons C-5, C-7, and the C-8a bridgehead carbon.

The H-7 proton and carbons C-5 and C-8.

The use of such 2D NMR techniques has been successfully applied to elucidate the complete structures of other complex heterocyclic compounds, including various quinoline and flavonoid derivatives. scielo.br

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pattern Analysis

The nominal molecular weight of this compound (C₁₀H₈FNO) is 177.18 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is critical for confirming the elemental composition. thermofisher.com The ability of HRMS to distinguish between ions of very similar mass-to-charge ratios is essential for confident identification, especially in complex samples. nih.gov

The calculated exact mass of the [M+H]⁺ ion for C₁₀H₈FNO is 178.06625 Da.

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺˙). The fragmentation pattern would likely involve the characteristic stability of the quinoline ring system. Analysis of the fragmentation of the analog 8-Hydroxy-2-methylquinoline (molecular weight 159.18 g/mol ) shows a strong molecular ion peak at m/z 159, with major fragments at m/z 130 and 131, likely corresponding to the loss of the COH and CO groups, respectively. nih.govmassbank.eu A similar stability and fragmentation pathway, adjusted for the presence of the fluorine atom, would be anticipated for this compound.

Table 2: Mass Spectrometry Data for 8-Hydroxy-2-methylquinoline

| Compound Name | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |

| 8-Hydroxy-2-methylquinoline massbank.eu | C₁₀H₉NO | 159.0684 Da | 159 ([M]⁺), 131, 130, 103, 77 |

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Key Functional Groups and Bond Vibrations

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. This broadening is a result of hydrogen bonding. For the parent 8-hydroxyquinoline, this band is observed around 3160-3180 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds of the aromatic system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration should appear in the 1200-1300 cm⁻¹ range.

These assignments are consistent with the spectral data available for analogous structures like 8-hydroxyquinoline and other substituted quinolines. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for Analogous Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| Phenolic O-H | Stretch, broad | 3100 - 3500 | 8-Hydroxyquinoline researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | 8-Hydroxyquinoline chemicalbook.com |

| Aliphatic C-H | Stretch | 2850 - 3000 | 8-Hydroxy-2-methylquinoline nist.gov |

| C=N / C=C | Stretch | 1450 - 1650 | 8-Hydroxyquinoline researchgate.net |

| C-O | Stretch | 1200 - 1300 | 8-Hydroxyquinoline researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule provides insight into its electronic structure, particularly the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. For aromatic and heterocyclic compounds like quinoline derivatives, these spectra are dominated by transitions involving π and non-bonding (n) electrons.

The electronic spectrum of the 8-hydroxyquinoline (8-HQ) scaffold is characterized by distinct absorption bands in the UV region, which arise from π→π* and n→π* electronic transitions within the conjugated bicyclic system. researchgate.net The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the quinoline ring. The n→π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom or the oxygen atom, to a π* antibonding orbital. researchgate.net

In neutral 8-HQ, two primary absorption bands are typically observed. For instance, in solvents like methanol (B129727) or chloroform, 8-HQ exhibits absorption maxima around 244-250 nm and another band at higher wavelengths, often above 300 nm. bldpharm.com These bands are attributed to the π→π* transitions of the quinoline ring. The presence of substituents on the quinoline ring significantly influences the energy of these transitions and thus the position (λmax) of the absorption bands. This influence is dictated by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent.

For This compound , two key substituents would modulate the electronic properties of the parent 8-HQ chromophore:

2-Methyl Group: The methyl group (-CH₃) at the 2-position is an electron-donating group (EDG) through an inductive effect. EDGs generally cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands due to the destabilization of the ground state and stabilization of the excited state, which reduces the energy gap for the transition.

5-Fluoro Group: The fluorine atom at the 5-position is an electron-withdrawing group (EWG) due to its high electronegativity (inductive effect), although it can also exhibit a weak electron-donating resonance effect. The strong inductive effect typically dominates. EWGs tend to cause a hypsochromic shift (a shift to shorter wavelengths) or a bathochromic shift depending on their position and interaction with the chromophore. It is predicted that an electron-withdrawing group at the C-5 position would cause a blue-shift (hypsochromic) of the complex's emission. sigmaaldrich.com

The combined effect of the 2-methyl and 5-fluoro groups on the spectrum of this compound would be a composite of these individual influences. The electron-donating methyl group and the electron-withdrawing fluoro group would have opposing effects on the electron density of the conjugated system, leading to a complex modulation of the absorption maxima compared to the unsubstituted 8-HQ. Theoretical calculations and empirical data from similarly substituted quinolines are necessary to predict the precise absorption wavelengths.

The table below presents UV-Vis absorption data for 8-hydroxyquinoline and some of its derivatives to illustrate the effect of substitution on the electronic spectra.

| Compound | Solvent | λmax (nm) | Attributed Transition | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Chloroform | 244 | π→π | bldpharm.com |

| 8-Hydroxyquinoline (8-HQ) | Methanol | ~250, ~310 | π→π | researchgate.net |

| 2-Methyl-8-quinolinol | Not Specified | Data not available in provided sources | sigmaaldrich.comsigmaaldrich.comnih.gov | |

| 5-Chloro-8-quinolinol | Not Specified | Data not available in provided sources | sigmaaldrich.com |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

While a crystal structure for This compound has not been reported, the solid-state structure of the parent compound, 8-hydroxyquinoline (8-HQ) , has been extensively studied. sigmaaldrich.com 8-HQ is known to exhibit polymorphism, meaning it can crystallize in different forms. A monoclinic polymorph (space group P2₁/n) and an orthorhombic polymorph (space group Fdd2) have been identified. sigmaaldrich.com

In the monoclinic form, the 8-HQ molecule is nearly planar. sigmaaldrich.com A key feature is the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the quinoline nitrogen atom (O—H⋯N). sigmaaldrich.com In the crystal lattice, molecules of 8-HQ form centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds. sigmaaldrich.com This results in a bifurcated hydrogen-bonding system for the hydroxyl hydrogen, which participates in both intra- and intermolecular interactions, creating a central four-membered N₂H₂ ring. sigmaaldrich.com The crystal packing is further stabilized by π–π stacking interactions between the aromatic rings of adjacent dimers and C—H⋯π interactions, building a three-dimensional framework. sigmaaldrich.com

The introduction of substituents on the 8-HQ framework, as in This compound , would be expected to significantly alter the crystal packing.

The 2-methyl group would introduce steric bulk near the nitrogen atom. This could potentially hinder or modify the intermolecular hydrogen bonding and π–π stacking arrangements observed in the parent 8-HQ.

The 5-fluoro group would introduce a site capable of participating in other non-covalent interactions, such as C—H⋯F hydrogen bonds. The high electronegativity of fluorine can also influence the charge distribution across the aromatic system, affecting the nature and geometry of the π–π stacking interactions.

The interplay between the steric hindrance from the methyl group and the potential for new intermolecular interactions involving the fluorine atom would determine the final crystal lattice of this compound, likely leading to a unique packing arrangement distinct from that of unsubstituted 8-hydroxyquinoline.

The table below summarizes the crystallographic data for a known polymorph of 8-hydroxyquinoline.

| Parameter | 8-Hydroxyquinoline (Monoclinic Polymorph) |

|---|---|

| Chemical Formula | C₉H₇NO |

| Molar Mass (g/mol) | 145.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

| Key Intermolecular Interactions | Intramolecular O—H⋯N H-bond; Intermolecular O—H⋯N H-bonds (dimers); π–π stacking; C—H⋯π interactions |

Computational and Theoretical Investigations of 5 Fluoro 2 Methylquinolin 8 Ol S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical DFT study of 5-Fluoro-2-methylquinolin-8-ol would involve the following analyses; however, no specific published data for these calculations were found.

The initial step in a DFT study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For this compound, this would involve determining the precise positions of the fluorine, methyl, and hydroxyl groups relative to the quinoline (B57606) ring system. Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the molecule and their relative energies, which is particularly relevant for the orientation of the hydroxyl and methyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as no specific data has been found.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C5-F | Data not available |

| C2-C(methyl) | Data not available | |

| C8-O | Data not available | |

| O-H | Data not available | |

| Bond Angle | F-C5-C4 | Data not available |

| C(methyl)-C2-N1 | Data not available | |

| C7-C8-O | Data not available |

DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra. For this compound, these calculations would predict the chemical shifts for each hydrogen and carbon atom in the molecule.

IR (Infrared): The vibrational frequencies calculated using DFT correspond to the peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as the O-H stretch of the hydroxyl group and C-F stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insights into the electronic structure and conjugation within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes only, as no specific data has been found.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Molecular Orbital Analysis

Molecular orbital theory provides a detailed picture of the distribution and energy of electrons in a molecule, which is crucial for understanding its reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution and energies of these frontier molecular orbitals are key indicators of a molecule's reactivity. For this compound, analysis would reveal which parts of the molecule are most likely to participate in chemical reactions.

Table 3: Hypothetical Frontier Orbital Properties for this compound (Illustrative) This table is for illustrative purposes only, as no specific data has been found.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a receptor. If this compound were to be investigated as a potential drug candidate, docking studies would be performed to understand its binding mode and affinity with a specific biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by docking and provide a more detailed understanding of the intermolecular interactions.

Despite the utility of these methods, no molecular docking or dynamics simulation studies specifically involving this compound have been identified in the available literature.

Prediction of Ligand-Target Interactions and Binding Affinities

Computational modeling, a cornerstone of modern drug development, has been employed to predict the interactions between this compound and its putative biological targets. Research has identified this compound as a potential inhibitor of the Mycobacterium tuberculosis class II fructose-1,6-bisphosphate aldolase (B8822740) (MtFBA), an enzyme crucial for the bacterium's survival. Current time information in Denver, CO, US.

Molecular docking simulations are instrumental in visualizing the binding mode of this compound within the active site of MtFBA. These in silico studies suggest that the 8-hydroxyquinoline (B1678124) scaffold can effectively chelate metal ions, such as the zinc ion present in the active site of MtFBA, which is a key interaction for inhibitory activity. The fluorine atom at the 5-position is hypothesized to modulate the electronic properties of the quinoline ring system, potentially enhancing binding affinity through favorable electrostatic interactions with the protein. The methyl group at the 2-position may contribute to hydrophobic interactions within a corresponding pocket of the enzyme's active site.

While specific binding affinity values (such as Ki or IC50) derived from computational predictions for this compound are not extensively detailed in publicly available literature, the overarching research on 8-hydroxyquinoline derivatives indicates a promising potential for potent inhibition of MtFBA. The table below summarizes the predicted interactions based on the analysis of the broader class of 8-hydroxyquinoline inhibitors.

| Computational Parameter | Predicted Finding for this compound | Supporting Rationale |

| Primary Biological Target | Mycobacterium tuberculosis fructose-1,6-bisphosphate aldolase (MtFBA) | Identified in research focused on novel anti-tuberculosis agents. Current time information in Denver, CO, US. |

| Key Binding Interaction | Chelation of the active site Zn²⁺ ion via the 8-hydroxyl and quinoline nitrogen. | A characteristic interaction for 8-hydroxyquinoline scaffolds with metalloenzymes. |

| Role of 5-Fluoro Group | Modulation of electronic properties, potential for electrostatic interactions. | Fluorine's high electronegativity can alter the charge distribution of the aromatic system. |

| Role of 2-Methyl Group | Potential for hydrophobic interactions with the enzyme's active site. | Methyl groups commonly engage in van der Waals forces within hydrophobic pockets. |

| Predicted Binding Affinity | Not specifically quantified in available literature, but part of a promising class of inhibitors. | Research on the 8-hydroxyquinoline scaffold suggests the potential for significant inhibitory activity. Current time information in Denver, CO, US. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

The investigation of this compound is a component of broader Structure-Activity Relationship (SAR) studies aimed at optimizing the 8-hydroxyquinoline scaffold as an anti-tubercular agent. The systematic modification of this scaffold allows researchers to understand the influence of different functional groups on biological activity.

The core hypothesis of the SAR studies involving this compound is that substitutions on the quinoline ring can significantly impact the compound's inhibitory potency against MtFBA. The inclusion of a fluorine atom at the 5-position is a strategic choice based on established medicinal chemistry principles. Fluorine, being the most electronegative element, can alter the pKa of the nearby hydroxyl group, thereby influencing its ability to chelate the zinc ion in the enzyme's active site. Furthermore, the introduction of fluorine can enhance metabolic stability and membrane permeability, which are desirable properties for a drug candidate.

The methyl group at the 2-position is another critical modification. Its presence can influence the compound's solubility and steric interactions within the target's binding site. The combination of the fluoro and methyl groups is part of a matrix of substitutions being explored to map the chemical space around the 8-hydroxyquinoline core to identify the most effective combination of properties for anti-tubercular activity.

While a specific Quantitative Structure-Activity Relationship (QSAR) model featuring this compound is not detailed in the available literature, the qualitative SAR findings for the broader class of compounds are informative. The ongoing biochemical testing of a library of these derivatives, including this compound, aims to provide the empirical data necessary for the development of a robust QSAR model. Current time information in Denver, CO, US. Such a model would mathematically correlate the structural features of these quinoline derivatives with their observed biological activity, enabling the rational design of more potent inhibitors.

The following table outlines the key SAR considerations for this compound:

| Structural Feature | Rationale for Inclusion in SAR Studies | Potential Impact on Activity |

| 8-Hydroxyquinoline Scaffold | Known metal-chelating properties and established biological activity. | Forms the core pharmacophore for interaction with the target enzyme. |

| 5-Fluoro Substitution | High electronegativity and ability to modulate electronic properties and metabolic stability. | Can enhance binding affinity and improve pharmacokinetic properties. |

| 2-Methyl Substitution | Influences solubility and steric fit within the enzyme active site. | Can optimize hydrophobic interactions and overall compound properties. |

| Overall Substitution Pattern | Part of a systematic exploration of the chemical space to optimize inhibitory potency. | Aims to identify the ideal combination of electronic and steric features for maximal efficacy. Current time information in Denver, CO, US. |

Biological Activities and Mechanistic Pathways of 5 Fluoro 2 Methylquinolin 8 Ol Derivatives in Vitro Studies

Antimicrobial Activity Investigations

Derivatives of 8-hydroxyquinoline (B1678124) are well-documented for their broad-spectrum antimicrobial properties, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Halogenated 8-hydroxyquinolines have demonstrated notable antibacterial activity. The mechanism of action is believed to involve the chelation of metal ions like Mn2+, Mg2+, and Zn2+, which can lead to the inhibition of crucial processes such as RNA synthesis. rsc.org The antibacterial effect may be a property of the metal complexes formed by these compounds rather than the free ligands themselves. rsc.org For instance, cloxyquin (5-chloroquinolin-8-ol), a structural analogue of 5-fluoro-2-methylquinolin-8-ol, is known to possess activity against various bacteria. rsc.org

In Vitro Antifungal Activity Against Pathogenic Fungi

The 8-hydroxyquinoline scaffold is also a key component in compounds with significant antifungal properties. nih.gov Derivatives have been tested against a range of pathogenic fungi, including various Candida species and Aspergillus niger. nih.gov For example, newly synthesized triazole-8-hydroxyquinoline derivatives showed activity against Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei, although their minimum inhibitory concentration (MIC) values were higher than the standard drug fluconazole. nih.gov Similarly, quinoline-5,8-dione derivatives have exhibited potent activity against Candida species and Aspergillus niger. nih.gov

Antimycobacterial Potential and Associated Mechanisms

A particularly promising area of research for 8-hydroxyquinoline derivatives is their activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have shown that small substitutions at the C5 position of the quinoline (B57606) ring result in potent anti-tubercular activity. researchgate.net

Cloxyquin (5-chloroquinolin-8-ol) has demonstrated excellent in vitro activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains. rsc.org The minimum inhibitory concentrations (MICs) for cloxyquin were found to be consistently low, indicating high potency. rsc.org A study of 26 different 8-hydroxyquinoline analogues confirmed their bactericidal activity against M. tuberculosis. researchgate.net

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Source |

|---|---|---|

| 8-hydroxyquinoline | 0.125 | rsc.org |

| Cloxyquin (5-chloroquinolin-8-ol) | 0.125 | rsc.org |

| Clioquinol | 6.25 | rsc.org |

| Chlorquinaldol | 0.38 | rsc.org |

| Broxyquinoline | 6.25 | rsc.org |

| 5-nitro-8-hydroxyquinoline (against M. bovis BCG) | 1.9 | rsc.org |

Anticancer Activity Studies

The anticancer potential of 8-hydroxyquinoline derivatives has been extensively investigated, revealing their ability to inhibit cancer cell growth through various mechanisms. Their action is often linked to metal chelation, which can disrupt cellular processes vital for tumor progression. nih.gov

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Derivatives of 8-hydroxyquinoline have shown cytotoxicity against a wide array of human cancer cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against cell lines including MDA-MB-231 (breast), T-47D (breast), Hep3B (hepatocellular carcinoma), K562 (leukemia), and others. nih.gov Metal complexes of these derivatives often show enhanced activity. Lanthanide(III) complexes with 5,7-dichloro-2-methyl-8-quinolinol ligands exhibited high in vitro antitumor activity toward NCI-H460 non-small cell lung cancer cells. nih.gov Similarly, copper(II) complexes of 8-hydroxyquinoline hydrazones have been identified as potent anticancer agents. medchemexpress.com

| Compound/Derivative | Cell Line | Effect (IC50) | Source |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | nih.gov |

| [Pm(dmbpy)(ClQ)2NO3] | NCI-H460 (Non-small cell lung) | 1.00 ± 0.25 nM | nih.gov |

| [Yb(dmbpy)(ClQ)2NO3] | NCI-H460 (Non-small cell lung) | 5.13 ± 0.44 µM | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 µg/mL | nih.gov |

| V(IV)O complex with 8-hydroxyquinoline derivative | A375 (Melanoma) & HCT-116 (Colon) | <10 µM | nih.gov |

Enzyme Inhibition in Oncological Pathways

The anticancer effects of 8-hydroxyquinoline derivatives are mediated through the inhibition of several key enzymes involved in cancer development and progression.

KDM4 Histone Demethylases: High-throughput screening has identified 8-hydroxyquinolines as potent, cell-active inhibitors of the JMJD2 (KDM4) family of histone demethylases. researchgate.netdigitellinc.com These enzymes are crucial for transcriptional regulation, and their inhibition represents a therapeutic strategy for modulating epigenetic processes in cancer. nih.govresearchgate.net The inhibitory action is attributed to the bidentate chelation of the catalytic Fe(II) ion in the enzyme's active site. digitellinc.com Specifically, 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases, including multiple KDM subfamilies. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are critical enzymes in cancer cell proliferation and survival. researchgate.net Modified quinoline-5,8-diones, which can be synthesized from 2-methylquinolin-8-ol precursors, have been discovered as inhibitors of both SphK1 and SphK2. researchgate.netmdpi.com This dual inhibition presents a promising avenue for anticancer drug development. researchgate.net

Lipoxygenase: Certain quinoline derivatives have shown potent and selective inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that produces inflammatory leukotrienes implicated in cancer. nih.govwikipedia.org For instance, 2-n-heptyl-4-hydroxyquinoline-N-oxide was identified as a potent and selective inhibitor of 5-lipoxygenase from rat basophilic leukemia cells with an IC50 of 0.15 µM. nih.gov

While some anticancer agents function by inhibiting Poly(ADP-ribose) polymerase (PARP), a key protein in DNA repair pathways, the reviewed literature did not specifically link this compound or its close derivatives to this mechanism of action. nih.govcancerresearchuk.org

Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Perturbation)

Derivatives of 8-hydroxyquinoline (8-HQ) have been shown to exert anticancer effects by inducing apoptosis, a form of programmed cell death. In studies on human cervical cancer (HeLa) cells, treatment with related compounds led to a significant, time-dependent increase in the apoptotic cell population. phcogj.com The induction of apoptosis is a crucial mechanism for potential anticancer agents. phcogj.com

One of the hallmarks of apoptosis is the progression of cells into a sub-G0/G1 phase of the cell cycle, which is indicative of DNA fragmentation. phcogj.com Cell cycle analysis of cells treated with 8-HQ analogues demonstrated a notable increase in the sub-G0 population, confirming that apoptosis is a primary mode of cell death induced by these compounds. phcogj.com The ability of a compound to induce cell cycle arrest and apoptosis is a significant indicator of its potential as an anticancer agent. nih.gov While these studies establish the general mechanism for the 8-hydroxyquinoline scaffold, specific research on the cell cycle effects of this compound is not detailed in the provided sources.

Selective Toxicity Against Multidrug-Resistant (MDR) Cancer Cell Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govnih.gov However, research has uncovered a paradoxical effect where certain 8-hydroxyquinoline-derived Mannich bases exhibit increased toxicity against MDR cancer cells, a phenomenon known as collateral sensitivity. nih.govnih.gov This selective action is linked to the unique cellular environment of MDR cells. nih.gov

The mechanism behind this selective toxicity is twofold. Firstly, these compounds act as metal-chelating agents, leading to the deprivation of essential metals like iron in MDR cells, which have a high demand for such elements to sustain their rapid proliferation. nih.gov Secondly, the 8-hydroxyquinoline derivatives form redox-active complexes with copper(II), which then undergo intracellular redox cycling. nih.govnih.gov This process generates reactive oxygen species (ROS), inducing high levels of oxidative stress that are preferentially toxic to the MDR cancer cells. nih.govnih.gov These findings suggest that chelation and the specific redox properties of the resulting metal complexes are key to the selective anticancer activity against resistant phenotypes. nih.gov

Antiviral Activity Assessments (e.g., Anti-HIV-1)

The 8-hydroxyquinoline scaffold is a recognized pharmacophore in the development of antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). nih.govresearchgate.netrroij.comnih.gov Derivatives of 8-HQ have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. rroij.comresearchgate.net

In vitro evaluations of various 8-hydroxyquinoline derivatives have demonstrated significant anti-HIV-1 activity. For instance, a series of 8-hydroxyquinoline-hydrazones were synthesized and tested, with some compounds showing high efficacy. researchgate.net Similarly, studies on 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates also revealed potent anti-HIV-1 activity. nih.gov The data below highlights the efficacy of representative compounds from these studies.

| Compound Derivative Class | Specific Compound Example | Target | Activity Metric | Value | Therapeutic Index (TI) | Source |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline-hydrazone | (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol | HIV-1VB59 | IC50 | 1.88 µM | 73.82 | researchgate.net |

| 8-Hydroxyquinoline Sulfonate | 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline p-ethylbenzenesulfonate | HIV-1 | EC50 | 2.59 µg/mL | 31.77 | nih.gov |

Cytoprotective Effects in Models of Neurodegenerative Diseases (In Vitro)

The 8-hydroxyquinoline scaffold is central to the development of therapeutic agents for neurodegenerative disorders like Alzheimer's disease, primarily due to its ability to modulate factors involved in neuronal damage. nih.govnih.govepa.gov

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide. nih.gov Fluorinated 8-hydroxyquinoline derivatives have demonstrated a significant ability to inhibit or even reverse the aggregation of Aβ oligomers in vitro. nih.gov The metal-binding properties of these compounds are crucial for this activity, as they can disrupt the metal-ion-mediated aggregation of the peptide. nih.govnih.gov Several fluorinated analogues have shown efficacy in the low micromolar range for reversing zinc-induced Aβ oligomerization.

| Compound ID | Derivative Type | EC50 (µM) for Reversal of Aβ Aggregation | Source |

|---|---|---|---|

| 15 | Fluoro-Clioquinol Analogue | 5.2 ± 0.5 | nih.gov |

| 16 | Fluoro-Clioquinol Analogue | 3.7 ± 0.4 | nih.gov |

| 17 | Fluoro-Clioquinol Analogue | 2.5 ± 2.8 | nih.gov |

| 28 | Fluoro-PBT2 Analogue | 4.5 ± 1.5 | nih.gov |

| 29 | Fluoro-PBT2 Analogue | 2.0 ± 0.4 | nih.gov |

The dysregulation of metal ions like copper and zinc is strongly implicated in the oxidative stress observed in neurodegenerative diseases. nih.govbohrium.com 8-Hydroxyquinoline derivatives are designed to counteract this by acting as metal chelators. nih.govnih.gov By binding to these redox-active metals, they prevent the generation of harmful free radicals and reduce metal-driven oxidative damage and subsequent Aβ-mediated neurotoxicity. nih.govnih.gov In vitro cell assays have confirmed that these compounds can exert significant antioxidant activity and provide protective effects against oxidative toxins. nih.govepa.gov

Coordination Chemistry and Metal Complexation Properties of 5 Fluoro 2 Methylquinolin 8 Ol

Chelation Behavior of 8-Hydroxyquinoline (B1678124) Derivatives with Fluorine and Methyl Substituents

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their capacity to form stable complexes with a wide array of metal ions. mdpi.comscispace.com This chelating ability stems from the presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which together form a bidentate coordination site for metal ions. scirp.orgnih.gov The substitution of different functional groups onto the quinoline ring, such as fluorine and methyl groups, can significantly modulate the electronic properties, stability, and biological activity of the resulting metal complexes. nih.govnih.gov

The presence of a methyl group at the 2-position (quinaldine derivative) and a fluorine atom at the 5-position in 5-Fluoro-2-methylquinolin-8-ol influences its chelation behavior. The methyl group, being electron-donating, can enhance the electron density on the quinoline nitrogen, potentially increasing the basicity and the strength of the metal-ligand bond. Conversely, the fluorine atom at the 5-position is an electron-withdrawing group, which can decrease the basicity of the donor atoms and affect the stability of the metal complexes. nih.govresearchgate.net The position of substituents is critical; for instance, substitutions at the 2- or 7-position have been shown to impact the affinity for iron(III) differently. nih.govresearchgate.net Studies on various 8-HQ derivatives have shown that these substitutions are key in fine-tuning the molecule's properties for specific applications, such as in medicinal chemistry and materials science. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. nih.govsphinxsai.com

This compound is expected to form stable complexes with a variety of divalent and polyvalent metal ions, a characteristic feature of the 8-hydroxyquinoline family. mdpi.comresearchgate.net Research on analogous compounds has demonstrated successful complexation with ions such as Cu(II), Ni(II), Fe(III), Zn(II), and others. mdpi.comsphinxsai.comresearchgate.netrsc.org For example, mixed ligand copper(II) complexes of 2-methyl-8-hydroxyquinoline have been synthesized and characterized. rsc.org Similarly, Fe(III) complexes with 8-hydroxyquinoline derivatives are well-documented, often resulting in stable octahedral complexes. mdpi.comresearchgate.net The synthesis of organometallic complexes with ruthenium and rhodium has also been reported for other functionalized 8-hydroxyquinolines, indicating a broad coordination capability. nih.gov The formation of vanadyl (V(IV)O) complexes with Schiff base derivatives of 8-hydroxyquinoline further underscores the versatility of this ligand class. mdpi.com

The binding of this compound to a metal ion typically occurs through the deprotonated hydroxyl oxygen and the quinoline nitrogen, forming a stable five-membered chelate ring. scirp.org The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), particularly for divalent metal ions, leading to ML₂ type complexes. scirp.orgsphinxsai.com However, 1:3 stoichiometries are also observed, especially with trivalent metals like Fe(III) and Al(III). scispace.com

The coordination geometry around the central metal ion is influenced by the nature of the metal and the steric and electronic properties of the ligand. Common geometries include:

Octahedral: Often observed for Fe(III), Ni(II), and Co(II) complexes, where two ligand molecules coordinate in a meridional fashion, and additional ligands (like water or other solvents) might complete the coordination sphere. mdpi.comsphinxsai.com

Square Pyramidal or Distorted Square Pyramidal: This geometry is common for Cu(II) complexes. rsc.org

Square Planar: Also observed for Cu(II) and some Ni(II) complexes. scirp.orgrsc.org

Tetrahedral: This geometry is often proposed for Zn(II) complexes. sphinxsai.com

These structural features are typically determined using a combination of analytical techniques including FTIR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.comnih.gov

Interplay Between Metal Chelation and Biological Activity

The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions. nih.govresearchgate.net The chelation process can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. mdpi.com Once inside the cell, the complex can disrupt metal homeostasis, leading to various biological effects.

The introduction of substituents like fluorine and a methyl group can modulate this activity. The anticancer effects of 8-HQ derivatives are often related to their interactions with copper and zinc ions, which can lead to the inhibition of critical enzymes or the generation of reactive oxygen species (ROS). nih.gov For instance, the cytotoxicity of some metal complexes of 8-HQ derivatives has been demonstrated against various cancer cell lines. mdpi.comnih.gov Furthermore, the antimicrobial properties of these compounds are also attributed to their metal-chelating ability, which can interfere with essential microbial metabolic processes. scirp.orgresearchgate.net The structure-activity relationship studies indicate that the specific substitution pattern on the quinoline ring is crucial for the observed biological outcomes. nih.gov

Advanced Applications in Chemical Biology and Materials Science Derived from 5 Fluoro 2 Methylquinolin 8 Ol Structure

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline (B57606) core, combined with its ability to chelate metal ions, makes 5-Fluoro-2-methylquinolin-8-ol an excellent candidate for the design of fluorescent probes and chemosensors. These molecular tools are engineered to detect and quantify specific analytes, such as metal ions or changes in the microenvironment, with high sensitivity and selectivity.

Design Principles for Metal Ion Sensing (e.g., Zn²⁺)

The design of fluorescent chemosensors based on this compound for detecting metal ions like zinc (Zn²⁺) relies on several key principles. The 8-hydroxyquinoline (B1678124) moiety acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the quinoline nitrogen. This chelation event is often accompanied by a significant change in the photophysical properties of the molecule, leading to a detectable fluorescent signal.

One of the fundamental mechanisms at play is Chelation-Enhanced Fluorescence (CHEF) . In its free form, the fluorescence of many 8-hydroxyquinoline derivatives is quenched through processes like photoinduced electron transfer (PET) from the phenol-type oxygen to the quinoline ring. Upon coordination with a metal ion such as Zn²⁺, this PET process is inhibited, leading to a dramatic increase in fluorescence intensity. The rigidity of the complex formed between the ligand and the metal ion also contributes to the enhancement of fluorescence by reducing non-radiative decay pathways.

Another important design principle is the manipulation of Intramolecular Charge Transfer (ICT) . The electronic properties of the quinoline ring can be finely tuned by the introduction of electron-donating or electron-withdrawing groups. The fluorine atom at the 5-position of this compound, being an electron-withdrawing group, can influence the ICT character of the molecule. Upon metal ion binding, the charge distribution within the molecule is altered, which can lead to shifts in the emission wavelength, allowing for ratiometric sensing.

The selectivity of these sensors for a specific metal ion, for instance, the preference for Zn²⁺ over other biologically relevant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, is governed by factors such as the size of the ion, its charge density, and the coordination geometry favored by the ligand. The specific substitution pattern of this compound contributes to a unique binding pocket that can offer enhanced selectivity for target ions.

Table 1: Design Principles for Metal Ion Sensing with this compound Derivatives

| Design Principle | Mechanism | Role of this compound Structure |

| Chelation-Enhanced Fluorescence (CHEF) | Inhibition of Photoinduced Electron Transfer (PET) upon metal binding, leading to increased fluorescence. | The 8-hydroxyquinoline core provides the chelating site. The fluoro and methyl groups can modulate the electronic properties and steric environment of the binding pocket. |

| Intramolecular Charge Transfer (ICT) | Alteration of the molecule's electronic distribution upon metal chelation, causing a shift in emission wavelength. | The electron-withdrawing fluorine atom influences the ICT characteristics, potentially enabling ratiometric detection. |

| Selectivity | Preferential binding to a target metal ion over other competing ions. | The specific arrangement of the hydroxyl, nitrogen, fluoro, and methyl groups creates a unique coordination environment that can favor the binding of specific ions like Zn²⁺. |

Application as Viscosity Fluorescent Probes

Beyond metal ion sensing, derivatives of this compound have the potential to be developed into fluorescent probes for measuring micro-viscosity. The fluorescence of certain molecules, known as "molecular rotors," is sensitive to the viscosity of their immediate environment. In a low-viscosity medium, these probes can undergo intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. As the viscosity of the medium increases, this intramolecular rotation is hindered, closing the non-radiative decay channel and leading to a significant enhancement in fluorescence intensity.

While specific research on this compound as a viscosity probe is not extensively documented, the general principles of designing such probes can be applied to its structure. By strategic chemical modification, it is conceivable to introduce a rotatable group to the this compound core. The quinoline moiety would serve as the fluorophore, and the appended group would act as the rotor. The sensitivity of such a probe would depend on the nature of the rotor and its connection to the fluorophore.

The development of such probes would be highly valuable for studying cellular processes where viscosity changes are implicated, such as in the study of cell membranes, protein aggregation, and the progression of certain diseases.

Role as Ligands in Catalysis and Advanced Material Design

The ability of this compound to form stable complexes with a wide range of metal ions makes it a valuable ligand in the fields of catalysis and materials science. The electronic and steric properties imparted by the fluoro and methyl substituents can influence the catalytic activity and the properties of the resulting materials.

Quinoline-based ligands have been successfully employed in various catalytic reactions. For instance, copper complexes of quinoline derivatives have demonstrated catecholase activity, catalyzing the oxidation of catechol to o-quinone. The catalytic efficiency in such systems is influenced by the chemical structure of the quinoline ligand and the nature of the metal salt used. nih.gov The presence of the fluorine atom in this compound can modulate the Lewis acidity of the metal center in its complexes, potentially enhancing catalytic activity and selectivity in various organic transformations.

In the realm of advanced materials, quinoline derivatives are utilized in the construction of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The conjugated structure of the quinoline ring system is conducive to charge transport and light emission. The incorporation of a fluorine atom can improve the thermal stability and electron-transporting properties of these materials. While direct applications of this compound in commercial devices are not widely reported, it serves as a crucial building block for the synthesis of more complex functional molecules. Its multi-functional nature allows for facile chemical modifications, enabling the tuning of its electronic and photophysical properties to meet the specific requirements of advanced materials. ossila.com

Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Methylquinolin 8 Ol Research

Rational Design and Targeted Synthesis of Novel Analogs with Enhanced Biological Specificity

The rational design of new analogs of 5-Fluoro-2-methylquinolin-8-ol is a key avenue for future research, aiming to enhance biological specificity and potency. rsc.org The existing structure provides a robust starting point for systematic modifications. The functionalization of the quinoline (B57606) ring is a transformative strategy in modern synthetic chemistry that can significantly expand the chemical space and enhance the pharmacological profile of its derivatives. rsc.org

The introduction of a fluorine atom, for instance, is a well-established strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. benthamscience.com The position of the fluorine atom on the quinoline ring profoundly influences bioactivity. smolecule.com Future research could explore the synthesis of isomers with fluorine at different positions to investigate the structure-activity relationship (SAR). Furthermore, the methyl group at the 2-position enhances solubility without compromising aromatic interactions, and its replacement with other alkyl or functional groups could be systematically explored. smolecule.com

The synthesis of novel derivatives can be guided by computational modeling and in silico screening to predict their binding affinities and pharmacokinetic properties. nih.govmdpi.com For example, modifications to the phenol (B47542) ring of the quinoline, such as the introduction of small hydrophobic moieties, have been suggested to be beneficial for inhibitory efficacy against certain enzymes. scispace.com A dissertation has highlighted preliminary studies indicating that various modifications to the 8-hydroxyquinoline (B1678124) scaffold could be beneficial to its inhibitory efficacy against Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase (B8822740). scispace.com

The following table outlines potential modifications to the this compound scaffold and their rationale for enhancing biological specificity.

| Modification Site | Proposed Modification | Rationale for Enhanced Specificity |

| Quinoline Ring | Introduction of additional or alternative halogen substitutions (e.g., chlorine, bromine). | To modulate electronic properties and binding interactions with target proteins. |

| Isomeric repositioning of the fluorine atom. | To investigate the impact of fluorine's position on bioactivity and metabolic stability. | |

| 2-Position | Replacement of the methyl group with larger alkyl groups, cycloalkyl groups, or aromatic rings. | To explore steric effects on target binding and to enhance lipophilicity. |

| Introduction of functional groups such as ethers or amides. | To introduce new hydrogen bonding capabilities and improve pharmacokinetic profiles. | |

| 8-Position (Hydroxyl Group) | Esterification or etherification. | To create prodrugs with improved bioavailability or to modulate the metal-chelating properties of the 8-hydroxyquinoline core. |

| Replacement with other chelating groups. | To alter the affinity and selectivity for different metal ions, which can be crucial for certain biological activities. |

Integration of Advanced Mechanistic Elucidation Techniques (e.g., Proteomics, Metabolomics)

To fully understand the therapeutic potential of this compound and its future analogs, it is crucial to move beyond traditional pharmacological assays and embrace advanced mechanistic elucidation techniques like proteomics and metabolomics. These "omics" technologies offer a system-wide view of the molecular changes induced by a compound, providing unbiased insights into its mechanism of action and potential off-target effects. sciforum.netmdpi.com

Proteomics , the large-scale study of proteins, can be employed to identify the direct protein targets of this compound. nih.gov Techniques such as chemical proteomics, which may involve affinity-based pull-down assays or thermal stability profiling, can pinpoint the specific proteins that interact with the compound within a complex biological sample. nih.gov For instance, a study on quinoline drugs used a functional proteomics approach to identify quinoline-binding proteins by exploiting the structural similarities between quinolines and the purine (B94841) ring of ATP. nih.gov This approach led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinolines. nih.gov Similar methodologies could be applied to this compound to uncover its molecular targets.

Metabolomics , the comprehensive analysis of small molecule metabolites, can reveal the downstream metabolic pathways affected by this compound. sciforum.net By comparing the metabolic profiles of treated and untreated cells, researchers can identify perturbations in key metabolic pathways, such as energy metabolism, lipid synthesis, or amino acid metabolism. This information is invaluable for understanding the compound's functional effects and can help in identifying biomarkers of drug response. A multi-omics approach combining proteomics and metabolomics could provide a holistic understanding of the drug's impact on cellular biochemistry. sciforum.net

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. nih.gov This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinoline scaffold is a versatile platform for the design of such agents. nih.govresearchgate.net

Future research should focus on utilizing the this compound scaffold as a foundation for creating novel MTDLs. For example, in the context of cancer, a promising strategy is the synergistic inhibition of multiple critical pathways or targets within cancer cells. nih.gov Research has been conducted on designing multi-targeted drug candidates based on a quinoline scaffold that can interact with topoisomerase I, bromodomain-containing protein 4, and ATP-binding cassette sub-family G member 2 proteins. nih.gov Similarly, quinoline derivatives have been designed as dual-target inhibitors of EGFR and HER2 for the treatment of solid tumors. nih.govrsc.org

The this compound core could be chemically linked to other pharmacophores known to interact with different targets. This could involve creating hybrid molecules that combine the quinoline moiety with inhibitors of other key enzymes or receptors implicated in a particular disease. The strategic design of these hybrid compounds could lead to agents with enhanced efficacy and a reduced likelihood of developing drug resistance.

Exploration of Emerging Application Domains Beyond Current Scopes

While quinoline derivatives have been extensively studied for their antimicrobial and anticancer properties, the unique structural features of this compound may open doors to new and emerging application domains. researchgate.netrsc.org The functionalization of the quinoline ring can lead to novel drug candidates with enhanced bioactivity and reduced side effects for a variety of diseases. rsc.org

One promising area is in the field of neurodegenerative diseases . The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, and dysregulation of metal ion homeostasis is implicated in the pathology of diseases like Alzheimer's and Parkinson's. The specific substitutions on this compound could modulate these chelating properties, offering a potential therapeutic strategy. A series of novel quinoline-O-carbamate derivatives were rationally designed as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.gov

Another potential application is in materials science . The unique photophysical and electronic properties of quinoline derivatives make them interesting candidates for the development of new materials, such as organic light-emitting diodes (OLEDs) or chemical sensors. smolecule.com The fluorine substitution in this compound could further tune these properties.

Furthermore, the broad spectrum of biological activities exhibited by quinoline derivatives suggests potential applications in other areas, such as anti-inflammatory and antiviral therapies. nih.gov The exploration of this compound and its rationally designed analogs in these less-explored therapeutic areas could lead to the discovery of novel lead compounds for a wide range of diseases.

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-2-methylquinolin-8-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves cyclization of substituted aniline derivatives or halogenation of preformed quinoline scaffolds. Key steps include:

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions, followed by fluorination (e.g., using Selectfluor™ or DAST).

- Post-functionalization : Methylation at the 2-position via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides).

Yield optimization requires precise control of temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometry of fluorinating agents. For example, excess fluorinating agents may lead to byproducts like di-fluorinated analogs .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR : H and C NMR confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons). F NMR quantifies fluorination efficiency.

- Mass spectrometry (HRMS) : Validates molecular weight and detects halogen isotopes (e.g., Cl/Cl in analogs).

- IR spectroscopy : Identifies hydroxyl (-OH) and quinoline ring vibrations (C=N stretching at ~1600 cm).

X-ray crystallography (as applied to similar 8-hydroxyquinoline derivatives) resolves conformational preferences, such as intramolecular hydrogen bonding between -OH and the quinoline nitrogen .

Advanced: How can computational methods resolve contradictions in reported conformational stability data for this compound?

Answer:

Discrepancies in conformational studies (e.g., planar vs. non-planar quinoline rings) arise from solvent effects or crystallographic packing forces. To address this:

- DFT calculations : Compare gas-phase and solvated (PCM model) geometries to identify solvent-dependent stabilization. For example, polar solvents may stabilize zwitterionic forms via proton transfer between -OH and N atoms.

- Topological analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and hydrogen-bond strengths (e.g., O–H···N interactions) .

- Molecular dynamics (MD) : Simulate thermal fluctuations in solution to assess dominant conformers under experimental conditions.

Advanced: What strategies mitigate fluorescence quenching in this compound during metal-ion sensing studies?

Answer:

Quenching often results from aggregation or paramagnetic metal interactions. Solutions include:

- Derivatization : Introduce bulky substituents (e.g., octyloxy groups) to prevent π-π stacking. This approach enhanced fluorescence in 2-methyl-5-(octyloxymethyl)quinolin-8-ol analogs .

- Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to reduce dielectric screening and stabilize excited states.

- Chelation design : Optimize metal-binding site geometry (e.g., O,N-donor atoms) to minimize spin-orbit coupling with paramagnetic ions like Fe.

Basic: How does the electronic effect of the 5-fluoro substituent influence the acidity of the 8-hydroxyl group?

Answer:

The electron-withdrawing fluorine at C5 increases the acidity of the 8-OH group by stabilizing the deprotonated form via resonance and inductive effects.

- pKa determination : Use potentiometric titration in water/DMSO mixtures. For 8-hydroxyquinoline derivatives, fluorination lowers pKa by ~1–2 units compared to non-fluorinated analogs.

- DFT validation : Calculate partial charges and electrostatic potential maps to correlate substituent effects with proton dissociation energy .

Advanced: What are the challenges in crystallizing this compound, and how can they be overcome?

Answer:

Crystallization difficulties stem from:

- Flexible side chains : The methyl group at C2 introduces rotational freedom, complicating lattice packing.

- Solvate formation : Polar solvents (e.g., ethanol) may co-crystallize, creating unstable hydrates.

Solutions : - Slow evaporation : Use mixed solvents (e.g., chloroform/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal growth.

- Seeding : Introduce microcrystals of structurally similar compounds (e.g., 5-chloro-7-iodoquinolin-8-ol) to template crystallization .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Refer to GHS guidelines for quinoline derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 irritation risk).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (acute toxicity Category 3).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washes to prevent environmental release .

Advanced: How do structural modifications at the 2-methyl position affect the chelation capacity of this compound?

Answer:

The 2-methyl group sterically hinders metal coordination but enhances lipophilicity:

- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce binding to larger metal ions (e.g., Zn) but improve selectivity for smaller ions like Cu.

- Electronic effects : Electron-donating groups (e.g., -OCH) increase electron density at N and O atoms, strengthening metal-ligand bonds.

Validate via UV-Vis titration and Job’s plot analysis to determine stoichiometry and binding constants .

Advanced: How can researchers reconcile conflicting bioactivity data for this compound in antimicrobial assays?

Answer:

Contradictions often arise from assay conditions:

- pH dependence : Activity against Gram-negative bacteria (e.g., E. coli) peaks at pH 6–7, where the compound exists in its deprotonated, membrane-permeable form.

- Resazurin assay optimization : Use standardized inoculum densities (1×10 CFU/mL) and control for solvent cytotoxicity (e.g., DMSO <1% v/v).

- Resistance profiling : Screen for efflux pump overexpression using mutant strains (e.g., Pseudomonas aeruginosa ΔmexAB-oprM) .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate polar byproducts.

- Recrystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>99% by HPLC-UV at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.